Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate
Description
Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate is a complex organic compound known for its chelating properties. It is a derivative of ethylenediamine, featuring both acetic and propionic acid functionalities. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Properties
IUPAC Name |
3-[2-[2-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O8.H2O/c15-9(16)1-3-13(7-11(19)20)5-6-14(8-12(21)22)4-2-10(17)18;/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVYLYLOBPAUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The initial step involves the reaction of ethylenediamine with acetic anhydride to form ethylenediamine-N,N'-diacetic acid. This intermediate is then further reacted with propionic anhydride to introduce the propionic acid groups, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis of ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate is typically carried out in large reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the amine groups to nitro groups.
Reduction: Reduction reactions can be performed to convert nitro groups back to amine groups.
Substitution: Substitution reactions are common, where the hydrogen atoms in the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions often employ reducing agents like hydrogen gas or sodium borohydride.
Substitution reactions may use various reagents depending on the desired functional group to be introduced.
Major Products Formed:
Oxidation reactions can produce nitro derivatives of the compound.
Reduction reactions yield amine derivatives.
Substitution reactions result in a variety of functionalized derivatives based on the reagent used.
Scientific Research Applications
Chemistry: Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate is widely used as a chelating agent in chemical synthesis. It forms stable complexes with metal ions, which are useful in catalysis and material science.
Biology: In biological research, the compound is used to study metal ion homeostasis and transport in cells. It helps in understanding the role of metal ions in various biological processes.
Medicine: The compound has potential applications in medicine, particularly in the development of metal-based drugs. Its chelating properties make it useful in treatments involving metal ion toxicity.
Industry: In industrial applications, the compound is used in water treatment processes to remove heavy metals from wastewater. It is also employed in the manufacturing of certain polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions. By forming stable complexes with metal ions, it can sequester these ions and prevent them from participating in unwanted reactions. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal cofactors.
Comparison with Similar Compounds
Ethylenediamine-N,N'-diacetic acid (EDDA)
Ethylenediamine-N,N,N',N'-tetrapropionic acid
Uniqueness: Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate is unique in its combination of acetic and propionic acid functionalities, which provides it with distinct chelating properties compared to its similar compounds. This combination allows for the formation of more stable and diverse metal complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
